molecular formula C20H14Cl3NOS B2948584 4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338757-75-8

4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2948584
M. Wt: 422.75
InChI Key: DIHRZARYJQZZPY-PGGKNCGUSA-N
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Description

The compound “4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical substance with the molecular formula C20H14Cl3NOS and a molecular weight of 422.76 . It is also known as (E)-({4-chloro-2H,5H-indeno[1,2-b]thiopyran-3-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine .

Scientific Research Applications

Multicomponent Reactions (MCRs)

Scientific Field

Organic Chemistry and Medicinal Chemistry

Application Summary

Multicomponent reactions (MCRs) are a one-step convergent strategy that allows for the synthesis of complex molecules from three or more reactants . These reactions are time- and cost-effective, aligning with green chemistry principles due to reduced solvent use and energy requirements.

Methods and Procedures

MCRs typically involve the combination of indole derivatives, like 1H-Indole-3-carbaldehyde, with other reactants in a single reaction vessel without the need for isolating intermediates. The reactions are carried out under conditions that favor spontaneity and high yields, often in solvents like DMF at boiling temperatures.

Results and Outcomes

The outcomes of MCRs are diverse, yielding products with various functional groups. The reactions are known for their high levels of chemo-, stereo-, and regioselectivity, producing molecules that are significant in pharmaceutical chemistry.

Synthesis of Heterocyclic Frameworks

Scientific Field

Heterocyclic Chemistry

Application Summary

Indole derivatives are used as precursors for synthesizing diverse heterocyclic frameworks, which are crucial in developing biologically active structures .

Methods and Procedures

The synthesis involves cycloaddition reactions or condensation reactions under controlled conditions, such as the reaction of 2-chloro-1H-indole-3-carbaldehydes with amino-thiols in DMF to produce triazolo-thiazino indolones .

Results and Outcomes

The synthesis results in heterocyclic compounds like 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-one, which have potential applications in medicinal chemistry due to their structural complexity and functional diversity .

Development of Pharmaceutically Active Molecules

Scientific Field

Pharmaceutical Sciences

Application Summary

Indole carbaldehyde derivatives serve as efficient chemical precursors for generating pharmaceutically active molecules, particularly in the context of drug discovery and development .

Methods and Procedures

The process involves the strategic selection of reactants and catalysts to facilitate the formation of target molecules with desired pharmacological properties.

Results and Outcomes

The application of these methods leads to the creation of novel compounds with potential therapeutic effects, contributing to the expansion of medicinal chemistry.

Green Chemistry Applications

Scientific Field

Green Chemistry

Application Summary

The use of indole derivatives in MCRs exemplifies the application of green chemistry principles, aiming to minimize the environmental impact of chemical synthesis .

Methods and Procedures

This involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous substances.

Results and Outcomes

The approach results in sustainable and eco-friendly synthetic routes, producing high yields with minimal environmental footprint.

Natural Product Synthesis

Scientific Field

Natural Products Chemistry

Application Summary

Indole derivatives are found in natural products such as indole alkaloids and are used to synthesize complex natural structures .

Methods and Procedures

Synthetic strategies mimic natural biosynthetic pathways, often involving enzymatic reactions or biomimetic synthesis.

Results and Outcomes

The synthesis of natural product analogs contributes to the understanding of biological processes and the development of natural product-based drugs.

Chemical Diversity and Library Generation

Scientific Field

Combinatorial Chemistry

Application Summary

Indole derivatives contribute to the chemical diversity in compound libraries used for high-throughput screening in drug discovery .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. This information is typically found in the compound’s Material Safety Data Sheet (MSDS), which provides details about its potential hazards, safe handling procedures, and emergency response measures .

properties

IUPAC Name

(E)-1-(4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NOS/c21-15-6-5-13(18(22)8-15)10-25-24-9-14-11-26-20-16-4-2-1-3-12(16)7-17(20)19(14)23/h1-6,8-9H,7,10-11H2/b24-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHRZARYJQZZPY-PGGKNCGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=C(CS3)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C(=C(CS3)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

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